molecular formula C9H6F2O2 B13064955 3-(3,4-Difluorophenyl)-3-oxopropanal

3-(3,4-Difluorophenyl)-3-oxopropanal

Cat. No.: B13064955
M. Wt: 184.14 g/mol
InChI Key: ADDPLABDLIDYQF-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanal typically involves the introduction of the difluorophenyl group to a propanal backbone. One common method involves the reaction of 3,4-difluorobenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

3-(3,4-Difluorophenyl)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenyl isocyanate
  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenol

Uniqueness

3-(3,4-Difluorophenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the difluorophenyl and aldehyde groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDPLABDLIDYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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